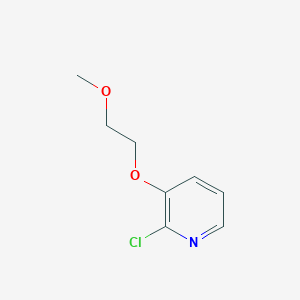
2-Chloro-3-(2-methoxyethoxy)pyridine
Vue d'ensemble
Description
“2-Chloro-3-(2-methoxyethoxy)pyridine” is a chemical compound with the molecular formula C10H14ClNO3 . It is also known by the synonym AKOS014434841 . The molecular weight of this compound is 231.67 g/mol .
Molecular Structure Analysis
The InChI code for “2-Chloro-3-(2-methoxyethoxy)pyridine” is InChI=1S/C10H14ClNO3/c1-13-5-6-14-7-8-15-9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3 . The Canonical SMILES for this compound is COCCOCCOC1=C(N=CC=C1)Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.67 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 7 .Applications De Recherche Scientifique
Synthesis of Pharmacologically Active Compounds
2-Chloro-3-(2-methoxyethoxy)pyridine: is a versatile intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for selective displacement reactions, which are crucial in developing drugs with specific biological activities .
Anticancer Drug Development
This compound serves as a building block in the synthesis of anticancer agents. The pyridine ring, a common motif in many pharmaceuticals, can be modified to create new molecules with potential antitumor properties .
Antimicrobial and Antifungal Agents
The chloro and methoxyethoxy groups on the pyridine ring can be manipulated to produce antimicrobial and antifungal agents. These derivatives play a significant role in combating infectious diseases .
Agricultural Chemicals
2-Chloro-3-(2-methoxyethoxy)pyridine: can be used to synthesize agrochemicals, particularly those that contain pyridine rings as part of their active moiety. These compounds are essential in protecting crops from pests and diseases .
Material Science
In material science, this compound can be utilized to create novel materials with unique properties, such as enhanced durability or specific reactivity, which are valuable in various industrial applications .
Green Chemistry
The compound’s reactivity is also explored in green chemistry, where it’s used in reactions that aim to reduce waste and avoid the use of hazardous substances. Its application in flow synthesis is an example of its role in environmentally friendly chemical processes .
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various biochemical targets, such as enzymes or receptors, which play crucial roles in numerous biological processes .
Mode of Action
It’s known that such compounds can undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Similar compounds are known to participate in various biochemical pathways, influencing the synthesis and degradation of other molecules .
Result of Action
The compound’s interactions with its targets can lead to various downstream effects, influencing cellular functions and potentially leading to observable physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-(2-methoxyethoxy)pyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
2-chloro-3-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-5-6-12-7-3-2-4-10-8(7)9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVUBQDDFBBTAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



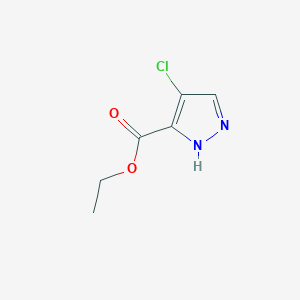

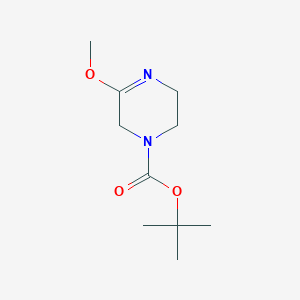
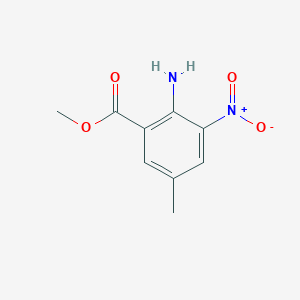
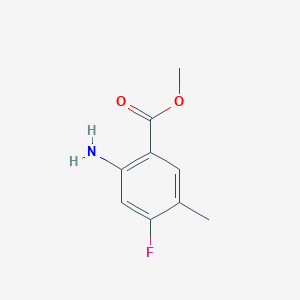

![2-[1,2]Oxazinan-2-yl-ethanol](/img/structure/B1427127.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one](/img/structure/B1427129.png)
![Spiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1427130.png)
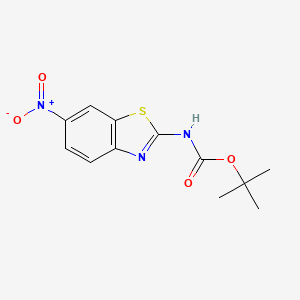
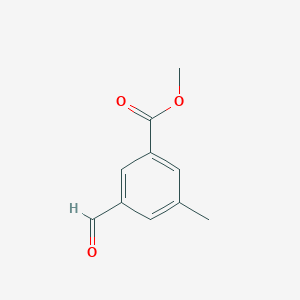
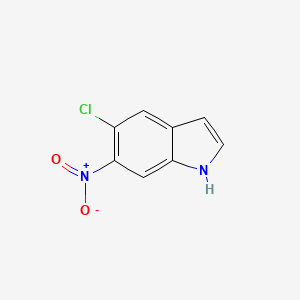

![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)